メタクリル酸リチウム

概要

説明

Lithium methacrylate is an organometallic compound that combines lithium with methacrylic acid. It is a salt of methacrylic acid and lithium, and it is used in various applications, particularly in the field of polymer chemistry. The compound is known for its role in the synthesis of polymers and its potential use in lithium-ion batteries.

科学的研究の応用

Chemistry: In chemistry, lithium methacrylate is used as an initiator for the polymerization of methacrylate monomers. This allows for the synthesis of various methacrylate-based polymers with well-defined structures and properties.

Biology: In biological research, lithium methacrylate is used in the development of polymer-based drug delivery systems. These systems can be designed to release drugs in a controlled manner, improving the efficacy and safety of treatments.

Medicine: In medicine, lithium methacrylate-based polymers are used in the development of medical devices, such as contact lenses and dental materials. These materials benefit from the high strength and biocompatibility of methacrylate-based polymers.

Industry: In industry, lithium methacrylate is used in the production of coatings, adhesives, and sealants. These products benefit from the excellent adhesion, durability, and resistance to environmental factors provided by methacrylate-based polymers.

作用機序

Target of Action

Lithium methacrylate, like other lithium salts, primarily targets neurotransmitters and second messenger systems within cells . It interacts with dopamine and glutamate pathways, which play crucial roles in the pathogenesis of bipolar affective disorder .

Mode of Action

Lithium methacrylate competes with other cations, especially sodium and magnesium, for macromolecular binding sites . In the dopamine pathway, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . In the glutamate pathway, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .

Biochemical Pathways

Lithium methacrylate affects several biochemical pathways. It modulates the dopamine and glutamate pathways, leading to changes in neurotransmission . It also impacts the myoinositol pathway, which is responsible for maintaining signal efficiency by producing two postsynaptic second messenger system pathways .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, necessitating careful therapeutic drug monitoring .

Result of Action

The molecular and cellular effects of lithium methacrylate’s action are diverse. It alters the functionality of dopamine-associated G protein subunits, likely correcting dopamine dysregulation . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system, enhancing inhibitory neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium methacrylate. For instance, the anionic species of lithium salts strongly affect the glass transition behavior of poly (methyl methacrylate) (PMMA), a property indicative of the heat resistance of amorphous polymers . This suggests that the physical properties of lithium methacrylate can be effectively modified by environmental conditions .

準備方法

Synthetic Routes and Reaction Conditions: Lithium methacrylate can be synthesized through the reaction of methacrylic acid with lithium hydroxide or lithium carbonate. The reaction typically involves dissolving methacrylic acid in a suitable solvent, such as water or an alcohol, and then adding lithium hydroxide or lithium carbonate. The reaction proceeds with the formation of lithium methacrylate and water or carbon dioxide as by-products.

Industrial Production Methods: In industrial settings, lithium methacrylate is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The resulting lithium methacrylate is then purified through crystallization or other separation techniques.

化学反応の分析

Types of Reactions: Lithium methacrylate undergoes various chemical reactions, including polymerization, substitution, and coordination reactions. It is particularly known for its role in anionic polymerization, where it acts as an initiator for the polymerization of methacrylate monomers.

Common Reagents and Conditions: Common reagents used in reactions with lithium methacrylate include methacrylic acid, lithium hydroxide, and lithium carbonate. The reactions are typically carried out under controlled conditions, such as in the presence of a solvent and at specific temperatures.

Major Products Formed: The major products formed from reactions involving lithium methacrylate include polymers, such as poly(methyl methacrylate) (PMMA), and other methacrylate-based polymers. These polymers are known for their high strength, transparency, and resistance to weathering.

類似化合物との比較

Similar Compounds: Similar compounds to lithium methacrylate include sodium methacrylate, potassium methacrylate, and other alkali metal methacrylates. These compounds share similar chemical structures and properties but differ in their reactivity and applications.

Uniqueness: Lithium methacrylate is unique among alkali metal methacrylates due to its high reactivity and ability to initiate polymerization reactions efficiently. This makes it particularly valuable in the synthesis of high-performance methacrylate-based polymers.

Conclusion

Lithium methacrylate is a versatile compound with significant applications in polymer chemistry, biology, medicine, and industry. Its ability to initiate polymerization reactions and form high-performance polymers makes it a valuable tool in various scientific and industrial fields. The unique properties of lithium methacrylate, compared to other alkali metal methacrylates, further highlight its importance in the development of advanced materials and technologies.

特性

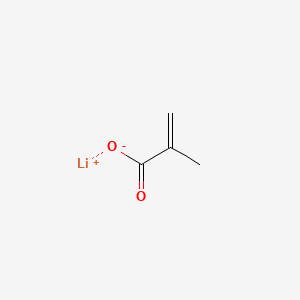

IUPAC Name |

lithium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Li/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQOUIUVEQXDPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157500 | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13234-23-6 | |

| Record name | Lithium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013234236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Lithium methacrylate has the molecular formula C4H5LiO2 and a molecular weight of 96.01 g/mol. While specific spectroscopic data isn't provided in the given research papers, it can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

ANone: Lithium methacrylate introduces ionic groups into polymer chains. These ionic groups can interact favorably with polar groups in other polymers through ion-dipole interactions. This favorable interaction enhances miscibility, leading to more homogeneous blends. Research has demonstrated this effect in blends of styrene ionomers (containing lithium methacrylate) with poly(alkylene oxides) [].

ANone: Incorporating lithium methacrylate into polymer electrolytes can significantly enhance ionic conductivity. For example, in poly(acrylonitrile-co-lithium methacrylate) [P(AN-co-LiMA)] based electrolytes, the ionic groups in P(AN-co-LiMA) interact with ethylene carbonate (EC), a common plasticizer, preventing its crystallization []. This, in turn, improves ion mobility and boosts conductivity, particularly at lower temperatures.

ANone: Increasing lithium ion concentration, introduced via lithium methacrylate, generally leads to a decrease in the crystalline melting temperature of polymer electrolytes. This effect has been observed in systems where lithium methacrylate is incorporated into heptadecane functionalized poly(ethylene oxide) (PEO) methacrylate []. The reduction in melting temperature suggests a decrease in the size and uniformity of crystalline domains within the polymer electrolyte as lithium ion concentration increases.

ANone: Yes, lithium methacrylate is also utilized in the synthesis of hydrogels. It can be incorporated as ionic groups within the hydrogel structure, influencing properties like swelling behavior. Research has shown its use in cerium(IV)-initiated polymerization of acrylamide-based hydrogels [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。